molecular formula C6H13B B1293714 1-Bromo-3-methylpentane CAS No. 51116-73-5

1-Bromo-3-methylpentane

Cat. No. B1293714
CAS RN: 51116-73-5
M. Wt: 165.07 g/mol
InChI Key: MDCCBJLCTOTLKM-UHFFFAOYSA-N
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Description

1-Bromo-3-methylpentane is a branched-chain alkyl bromide, which is a type of organic compound that includes a bromine atom attached to a carbon chain. The presence of the bromine atom makes it a reactive species, suitable for various chemical transformations and syntheses. The compound's structure and reactivity are influenced by the bromine atom's position and the methyl group's branching.

Synthesis Analysis

The synthesis of 1-Bromo-3-methylpentane can be inferred from the related work on 1-bromoallenes, where hydrobromic acid reacts with 3-methylpent-1-yn-3-ol in the presence of cuprous bromide, following first-order kinetics . Additionally, the formation of 1-bromobicyclo[1.1.1]pentane through solvolysis, which proceeds faster than t-butyl bromide in aqueous ethanol, suggests that 1-Bromo-3-methylpentane could also be synthesized through similar solvolytic methods .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-methylpentane can be analyzed through vibrational spectroscopy, as demonstrated in studies of similar compounds like 1-bromo-3-methylbutane and 1-bromo-4-methylpentane. These studies involve liquid-state IR and Raman spectra, as well as solid-state IR spectra, to determine the presence of different conformers in various states . Rotational isomerism studies, such as those conducted on 1-bromo-3-methyl-pentane, provide insights into the enthalpy differences and potential barriers to internal rotation, which are crucial for understanding the molecular dynamics of such compounds .

Chemical Reactions Analysis

1-Bromo-3-methylpentane is expected to participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, the reaction between t-butyllithium and 1-bromobicyclo[1.1.1]pentane, which is structurally related, leads to 1,3-dehydrobromination and the formation of [1.1.1]propellane . This indicates that 1-Bromo-3-methylpentane could undergo similar elimination reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-methylpentane can be deduced from studies on similar brominated compounds. For example, dielectric relaxation studies of 3-bromopentane in mixtures with 3-methylpentane reveal the dynamics of glass-forming liquids and the relaxation behavior of molecules in such mixtures . These studies provide valuable information on the dielectric properties and relaxation times, which are important physical properties that can also be relevant to 1-Bromo-3-methylpentane.

Scientific Research Applications

Vibrational Analysis

Research has been conducted on the vibrational analysis of tertiary alkyl bromides, including 1-bromo-3-methylpentane. Studies have focused on understanding the infrared spectra of these compounds, analyzing their conformational structures, and providing vibrational assignments (Crowder, Richardson, & Gross, 1980).

Solvolysis Mechanisms

The solvolysis of tertiary bromoalkanes, a group that includes 1-bromo-3-methylpentane, has been extensively studied. This research provides insights into the reaction mechanisms and the influence of nucleophilic solvent participation in the solvolysis process (Kwang‐ting Liu, Su-Jiun Hou, & Meng-Lin Tsao, 2009).

Dielectric Relaxation Studies

Dielectric relaxation studies of alkyl bromides, including 1-bromo-3-methylpentane, have been conducted. These studies analyze the dynamic behavior of these compounds, particularly in mixtures, to understand their molecular interactions and relaxation behaviors (Huang, Shahriari, & Richert, 2005).

Chemical Synthesis Applications

1-Bromo-3-methylpentane has been utilized in the synthesis of various compounds, demonstrating its versatility as a reagent in organic synthesis. This includes the preparation of sterically congested β-diketones through reactions with copper(II) complexes (Lloris, Marquet, & Moreno-Mañas, 1990).

Kinetic Studies

Kinetic studies have been performed on secondary alkyl bromides, including 1-bromo-3-methylpentane. These studies help in understanding the elimination kinetics of these compounds in the gas phase, providing valuable information for chemical reaction engineering (Chuchani, Martín, Rotinov, & Dominguez, 1990).

Toxicological Research

While 1-bromo-3-methylpentane itself may not have been the subject of extensive toxicological research, related compounds like 3-methylpentane have been studied for their inhalation toxicity, providing a context for understanding the safety aspects of similar compounds (Chung, Shin, Han, & Lee, 2016).

Glass Transition Studies

The study of glass transitions in compounds like 1-propanol and 3-methylpentane, which are structurally related to 1-bromo-3-methylpentane, offers insights into the physical properties of these types of compounds under various conditions (Takahara, Yamamuro, & Suga, 1994).

properties

IUPAC Name

1-bromo-3-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCCBJLCTOTLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871394
Record name 1-Bromo-3-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-methylpentane

CAS RN

51116-73-5
Record name 1-Bromo-3-methylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51116-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-methylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
GA Crowder, MR Jalilian - Journal of Molecular Structure, 1977 - Elsevier
… done on alkyl bromides that are branched at a carbon other than the second includes only the C-Br stretching frequencies of 1-bromo-3-methylbutane and 1-bromo-3-methylpentane, …
Number of citations: 4 www.sciencedirect.com
M Baranek, M Breslin, JG Berberian - Journal of non-crystalline solids, 1994 - Elsevier
Static viscosity measurements of two mixtures of 3-bromopentane in 3-methylpentane are presented in the temperature range from 94 to 112 K and over a range of viscosities from 3 × …
Number of citations: 6 www.sciencedirect.com
MA Cochran, AS Gilbert, J Greer, RA Pethrick - Spectrochimica Acta Part A …, 1976 - Elsevier
… observed in both 1,3dibromopropane and 1-bromo-3-methylpentane spectra, Table 1. The … and 1-bromo-3methylpentane the effects of rotational isomerism were studied and energy …
Number of citations: 8 www.sciencedirect.com
GA Crowder - Spectrochimica Acta Part A: Molecular …, 1977 - ui.adsabs.harvard.edu
On the conformational assignments of 1,3-dibromopropane and 1-bromo-3-methylpentane - NASA/ADS … On the conformational assignments of 1,3-dibromopropane and 1-bromo-3-methylpentane …
Number of citations: 6 ui.adsabs.harvard.edu
GWK Cavill, IM Coggiola - Australian Journal of Chemistry, 1971 - CSIRO Publishing
… The 1-bromo-3-methylpentane as its Grignard reagent (11) was treated with melonal (lo), that is, 2,6-dimethylhept5-en-1-al. The resultant 3,7,11-trimethyldodec-10-en-6-01 yielded 3,7,…
Number of citations: 22 www.publish.csiro.au
FF Bentley, NT McDevitt, AL Rozek - Spectrochimica Acta, 1964 - Elsevier
The infrared spectra of 74 normal and branched bromo and iodoalkanes have been recorded and studied in the range of 667-286 cm −1 . It was found that the number and position of …
Number of citations: 76 www.sciencedirect.com
WJ Houlihan, J Levy, J Mayer - Journal of the American Chemical …, 1959 - ACS Publications
… DL-3-methylpentanol which was converted to dl-1bromo-3-methylpentane (VII) by treatment with a hydrobromic-sulfuric acid mixture. The alkylation of ethyl acetoacetate with VII gave a …
Number of citations: 19 pubs.acs.org
JR Silvius, RN McElhaney - Chemistry and Physics of Lipids, 1980 - Elsevier
… from the appropriate to-bromo acid and lithium acetylide in liquid ammonia 161 or by bromination/sodamide dehydrobromination of an to-olefinic acid [7], with 1-bromo-3methylpentane …
Number of citations: 59 www.sciencedirect.com
RNAH Lewis, BD Sykes, RN McElhaney - Biochemistry, 1987 - ACS Publications
… l-bromo-2-methylbutane 1 -bromo-3-methylpentane 1 -bromo-4-methylhexane 1-bromo-5-methylheptane 0 Fatty acids are denoted by their carbon number {Cn) and the subscript “ai” to …
Number of citations: 57 pubs.acs.org
A Kadkhodayan, TJ Pinnavaia - Journal of Molecular Catalysis, 1983 - Elsevier
A hectorite clay intersalation 2 compound containing interlayered Ni(phen) 3 2+ /SO 4 2− ion pairs is shown to be a selective catalyst for the conversion of alkyl bromides to the …
Number of citations: 19 www.sciencedirect.com

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